molecular formula C11H9BrN2O3 B2784807 5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one CAS No. 1772741-96-4

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one

Cat. No.: B2784807
CAS No.: 1772741-96-4
M. Wt: 297.108
InChI Key: UQDIEHLTZUADMW-UHFFFAOYSA-N
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Description

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.108. The purity is usually 95%.
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Biological Activity

5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one (CAS No. 1772741-96-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse sources.

  • Molecular Formula : C11_{11}H9_9BrN2_2O3_3
  • Molecular Weight : 297.10 g/mol
  • CAS Number : 1772741-96-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include bromination, hydroxymethylation, and the formation of the pyrimidine ring. Specific protocols may vary, but generally, they involve the use of reagents such as lithium azide for substitution reactions and catalytic hydrogenation for reducing intermediates.

Biological Activity

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown inhibition of murine Sarcoma 180 and L1210 cell lines in vitro, suggesting potential for further investigation in cancer therapeutics .

Antiviral Properties

Studies have demonstrated that certain pyrimidine derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). The mechanism often involves binding to viral kinases, which are crucial for viral DNA synthesis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds similar to this structure may inhibit specific kinases involved in nucleic acid metabolism.
  • Interference with Cell Cycle Progression : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.

Case Studies

  • In Vitro Studies : A study involving the testing of various pyrimidine derivatives showed that those with hydroxymethyl substitutions had enhanced activity against cancer cell lines compared to their unsubstituted counterparts.
  • Viral Inhibition Assays : Compounds structurally related to this compound were found to significantly reduce viral load in infected cell cultures.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Pyrimidine Derivative AAntiviralTBD
Pyrimidine Derivative BAnticancerTBD

Properties

IUPAC Name

5-bromo-4-[3-(hydroxymethyl)phenoxy]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-9-10(16)13-6-14-11(9)17-8-3-1-2-7(4-8)5-15/h1-4,6,15H,5H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDIEHLTZUADMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=O)NC=N2)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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